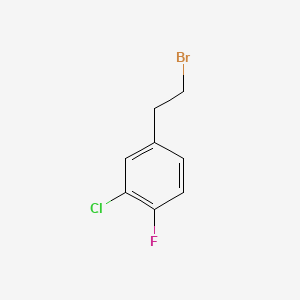

4-(2-Bromoethyl)-2-chloro-1-fluorobenzene

Description

Properties

IUPAC Name |

4-(2-bromoethyl)-2-chloro-1-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClF/c9-4-3-6-1-2-8(11)7(10)5-6/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXTAPCZZZBYYPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCBr)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90695323 | |

| Record name | 4-(2-Bromoethyl)-2-chloro-1-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260809-91-3 | |

| Record name | 4-(2-Bromoethyl)-2-chloro-1-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Bromoethyl)-2-chloro-1-fluorobenzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Bromoethyl)-2-chloro-1-fluorobenzene is a halogenated aromatic compound with significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its trifunctional nature, featuring bromoethyl, chloro, and fluoro substituents on a benzene ring, offers multiple reaction sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, inferred synthetic pathways, and potential applications, with a particular focus on its relevance in drug discovery and development. Due to the limited availability of specific experimental data for this compound, this guide will also draw upon the well-characterized properties of its structural isomers to provide a thorough and insightful analysis.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a benzene ring substituted with a fluorine atom at position 1, a chlorine atom at position 2, and a 2-bromoethyl group at position 4.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1260809-91-3 | [1][2] |

| Molecular Formula | C₈H₇BrClF | [1][2] |

| Molecular Weight | 237.50 g/mol | [3] |

| Boiling Point | Not available | [1] |

| SMILES | FC1=CC=C(CCBr)C=C1Cl | [1] |

Spectroscopic Characterization (Inferred)

While specific spectroscopic data for this compound is not widely published, we can predict the key features of its NMR spectra based on its structure and data from related compounds.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene ring. The bromoethyl group will exhibit two triplet signals, one for the methylene group attached to the ring and another for the methylene group attached to the bromine atom.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the halogen substituents.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic patterns due to the presence of bromine and chlorine atoms.

Chemical Reactivity and Synthesis

The reactivity of this compound is dictated by its functional groups. The bromoethyl group is susceptible to nucleophilic substitution reactions, while the aromatic ring can undergo electrophilic aromatic substitution, although the presence of deactivating halogen substituents will influence the reaction conditions required.

Proposed Synthetic Pathway

A plausible synthetic route to this compound could involve the Friedel-Crafts acylation of 3-chloro-4-fluorobromobenzene, followed by reduction and subsequent bromination of the resulting alcohol.

Caption: Proposed synthetic pathway for 4-(1-Bromoethyl)-2-chloro-1-fluorobenzene.

It is important to note that this is a theoretical pathway and would require experimental validation.

Applications in Drug Discovery

Halogenated aromatic compounds are crucial scaffolds in the design of pharmaceutical agents. The distinct electronic properties and lipophilicity imparted by halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. This compound, with its multiple functional handles, can serve as a key intermediate in the synthesis of a wide range of biologically active compounds. The bromoethyl group, in particular, allows for the introduction of various side chains through nucleophilic substitution, enabling the exploration of structure-activity relationships.

Safety and Handling

This compound is classified as a hazardous substance.[1]

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Measures:

-

Wear protective gloves, clothing, and eye/face protection.[4]

-

Use only in a well-ventilated area.[4]

-

Wash hands thoroughly after handling.[4]

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.[4]

-

If swallowed, call a poison center or doctor if you feel unwell.[4]

Conclusion

This compound is a chemical intermediate with considerable potential for applications in organic synthesis and medicinal chemistry. While detailed experimental data for this specific compound is currently limited, its structural features suggest it is a valuable tool for the synthesis of novel compounds. Further research into its properties and reactivity is warranted to fully explore its utility in the development of new pharmaceuticals and other advanced materials.

References

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. 1260809-91-3|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 3. 1260809-91-3 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 4. fishersci.com [fishersci.com]

- 5. rsc.org [rsc.org]

- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 7. combi-blocks.com [combi-blocks.com]

- 8. 4-Bromo-1-chloro-2-fluorobenzene | C6H3BrClF | CID 2724690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. beta.lakeland.edu [beta.lakeland.edu]

- 11. 4-Bromo-2-chloro-1-fluorobenzene(60811-21-4) 1H NMR spectrum [chemicalbook.com]

- 12. echemi.com [echemi.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. nbinno.com [nbinno.com]

- 15. 4-溴-2-氯-1-氟苯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 16. 1260809-91-3|this compound|BLD Pharm [bldpharm.com]

- 17. 4-Bromo-2-chloro-1-fluorobenzene | C6H3BrClF | CID 3543065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. JPH075487B2 - Method for producing 1-bromo-2-chloro-4-fluorobenzene - Google Patents [patents.google.com]

- 19. ossila.com [ossila.com]

- 20. jk-sci.com [jk-sci.com]

- 21. 4-Bromo-1-chloro-2-fluorobenzene(60811-18-9) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to Osimertinib (CAS No. 1421373-65-0): Mechanism, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osimertinib, marketed under the brand name Tagrisso®, is a third-generation, orally administered, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] Developed by AstraZeneca, it represents a significant advancement in precision oncology for the treatment of non-small cell lung cancer (NSCLC).[2] Unlike its predecessors, osimertinib is uniquely designed to selectively target both the common sensitizing EGFR mutations (Exon 19 deletions and L858R) and the T790M resistance mutation, which often emerges after treatment with first- or second-generation EGFR TKIs.[3][4] A key feature of osimertinib is its pronounced selectivity for mutant forms of EGFR over the wild-type receptor, which contributes to a more favorable safety profile.[4][5] This guide provides a comprehensive overview of osimertinib's physicochemical properties, its intricate mechanism of action, detailed experimental protocols for its characterization, and its established role in cancer therapy.

Physicochemical Properties of Osimertinib

Osimertinib is provided as a mesylate salt.[6] Its chemical name is N-(2-{2-dimethylaminoethyl-methylamino}-4-methoxy-5-{[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide mesylate salt.[6] A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| CAS Number | 1421373-65-0 | [7][8] |

| Molecular Formula | C₂₈H₃₃N₇O₂ | [6][8] |

| Molecular Weight | 499.619 g/mol (free base) | [6] |

| Melting Point | >188°C (decomposition) | [2] |

| Solubility | Slightly soluble in water (3.1 mg/mL at 37°C) | [9] |

| pKa | 9.5 (aliphatic amine), 4.4 (aniline) | [9] |

| LogP | 3.7 (Predicted) | [5] |

Core Mechanism of Action

The primary molecular target of osimertinib is the epidermal growth factor receptor (EGFR), a transmembrane receptor tyrosine kinase pivotal in regulating cell proliferation, survival, and differentiation.[5][10] In many cancers, particularly NSCLC, mutations in the EGFR gene lead to its constitutive activation, which drives oncogenic signaling.[10][11] Osimertinib exerts its therapeutic effect through a multi-step process:

-

Irreversible Covalent Binding : A key structural feature of osimertinib is its reactive acrylamide group.[5][12] This group forms a covalent bond with the cysteine-797 residue located within the ATP-binding site of the EGFR kinase domain.[4][12] This irreversible binding permanently inactivates the kinase activity of the receptor.[5]

-

Inhibition of Phosphorylation : By occupying the ATP-binding pocket, osimertinib prevents the binding of ATP, thereby inhibiting the auto-phosphorylation of the EGFR receptor.[5][10] This is a critical step that halts the activation of the receptor.

-

Blockade of Downstream Signaling : The inhibition of EGFR phosphorylation prevents the recruitment and activation of downstream signaling proteins.[13] Osimertinib effectively dampens two major pro-survival and pro-proliferative signaling cascades: the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK (MAPK) pathway.[5][10]

The following diagram illustrates the EGFR signaling pathway and the point of intervention by osimertinib.

Potency and Selectivity: Quantitative Insights

The potency of osimertinib has been extensively quantified through both biochemical and cell-based assays. The half-maximal inhibitory concentration (IC₅₀) is a key metric, with lower values indicating greater effectiveness.

Table 1: Biochemical IC₅₀ Values of Osimertinib

This table summarizes the IC₅₀ values from enzymatic assays using recombinant EGFR proteins.

| EGFR Variant | Mutation Type | Osimertinib IC₅₀ (nM) |

| Wild-Type | Wild-Type | ~184 - 490 |

| L858R | Sensitizing | ~1.2 - 12 |

| Exon 19 del | Sensitizing | ~1.3 |

| L858R + T790M | Resistance | ~1 - 15 |

| Exon 19 del + T790M | Resistance | ~13 |

Note: IC₅₀ values are approximate and can vary based on experimental conditions. Data compiled from multiple sources.[5][7][14]

Table 2: Cellular IC₅₀ Values of Osimertinib in NSCLC Cell Lines

This table presents the IC₅₀ values from cell viability assays performed on NSCLC cell lines with defined EGFR mutation statuses.

| Cell Line | EGFR Mutation Status | Osimertinib IC₅₀ (nM) |

| PC-9 | Exon 19 del | ~8 - 23 |

| H3255 | L858R | ~12 |

| H1975 | L858R + T790M | ~4.6 - 11 |

| PC-9ER | Exon 19 del + T790M | ~13 - 40 |

Note: IC₅₀ values are approximate and can vary based on experimental conditions. Data compiled from multiple sources.[5][14]

Key Experimental Protocols

Reproducible and reliable data are the bedrock of drug discovery. The following are detailed methodologies for key experiments used to characterize the mechanism of action of osimertinib.

EGFR Kinase Activity Assay (Biochemical)

This assay measures the direct inhibitory effect of osimertinib on the enzymatic activity of purified EGFR protein variants. The ADP-Glo™ Kinase Assay is a common and robust platform for this purpose.

Objective: To determine the biochemical IC₅₀ value of osimertinib against specific EGFR mutations.

Materials:

-

Recombinant human EGFR kinase (e.g., WT, L858R/T790M)

-

ATP

-

Tyrosine kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[5]

-

Suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

-

Osimertinib (serially diluted in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Opaque-walled 384-well microplates

Procedure:

-

Prepare Serial Dilutions: Create a series of osimertinib dilutions in DMSO.

-

Plate Compound: In a 384-well plate, add 1 µL of the serially diluted osimertinib or a DMSO vehicle control.

-

Add Kinase/Substrate Mix: Add 2 µL of the EGFR kinase and substrate mix to each well.

-

Initiate Reaction: Add 2 µL of ATP to each well to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

-

Measure Luminescence: Read the luminescent signal using a plate reader. The signal is proportional to the amount of ADP formed and thus, the kinase activity.

-

Data Analysis: Calculate the percentage of inhibition relative to the DMSO control and plot against the log concentration of osimertinib to determine the IC₅₀ value using a sigmoidal dose-response curve.

Cell Viability Assay (Cell-Based)

This assay measures the effect of osimertinib on the proliferation and viability of cancer cell lines, providing insight into its cellular potency. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used and reliable method.

Objective: To determine the concentration-dependent cytotoxic effect of osimertinib on cells with different EGFR mutation statuses.

Materials:

-

NSCLC cell lines (e.g., PC-9, H1975)

-

Appropriate cell culture medium and supplements

-

Osimertinib (serially diluted in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Opaque-walled 96- or 384-well microplates

Procedure:

-

Cell Seeding: Seed the cells in a microplate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Drug Treatment: Remove the existing medium and replace it with fresh medium containing serially diluted concentrations of osimertinib or a DMSO vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.

-

Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

-

Measure Luminescence: Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP, an indicator of viable cells.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot the results against the log concentration of osimertinib to determine the IC₅₀ value.[5]

Western Blot for EGFR Phosphorylation

This technique is used to visualize the direct effect of osimertinib on its target within the cell.

Objective: To assess the inhibition of EGFR phosphorylation in response to osimertinib treatment.

Materials:

-

NSCLC cell lines

-

Osimertinib

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis: Treat cells with various concentrations of osimertinib for a defined period (e.g., 2 hours).[15] Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.[15]

-

Immunoblotting: Block the membrane and then probe with primary antibodies against phosphorylated EGFR (pEGFR) and total EGFR.[15] A loading control like β-actin should also be probed.

-

Detection: Incubate with the appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities for pEGFR and normalize them to the total EGFR bands to determine the extent of phosphorylation inhibition.[15]

Clinical Significance and Applications

Osimertinib has become a cornerstone in the treatment of EGFR-mutated NSCLC.[16] Clinical trials have demonstrated its superiority over first- and second-generation TKIs in first-line treatment settings, significantly prolonging progression-free survival (PFS) and overall survival (OS).[1][16] Furthermore, its ability to penetrate the blood-brain barrier makes it an effective treatment for patients with central nervous system (CNS) metastases.[1] Osimertinib is also approved for the adjuvant treatment of early-stage EGFR-mutated NSCLC after tumor resection.[17]

Conclusion

Osimertinib is a highly potent and selective third-generation EGFR TKI. Its mechanism of action, centered on the irreversible covalent inhibition of the EGFR kinase, effectively blocks downstream pro-survival signaling in cancer cells harboring sensitizing and T790M resistance mutations.[4][5] The comprehensive in vitro assays outlined in this guide are crucial for defining the compound's activity profile, understanding its mechanism, and forming the basis for its successful clinical application.

References

-

TAGRISSO® (osimertinib). Mechanism of Action. Available from: [Link]

-

National Cancer Institute. Clinical Trials Using Osimertinib. Available from: [Link]

-

Patsnap Synapse. What is the mechanism of action of Osimertinib mesylate? (2024-07-17). Available from: [Link]

-

Santarpia M, et al. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy. Lung Cancer: Targets and Therapy. 2017;8:109-125. Available from: [Link]

-

Patsnap Synapse. What is the mechanism of action of Osimertinib mesylate? (2025-03-07). Available from: [Link]

-

ResearchGate. Osimertinib inhibits the level of p-EGFR and downstream signaling... Available from: [Link]

-

Avanscure. Osimertinib | CAS Number : 1421373-65-0. Available from: [Link]

-

PubChem. Osimertinib. Available from: [Link]

-

Keam SJ, et al. Osimertinib: A Review in Previously Untreated, EGFR Mutation-Positive, Advanced NSCLC. Drugs. 2020;80(16):1685-1695. Available from: [Link]

-

Lamb YN. Osimertinib: A Review in Completely Resected, Early-Stage, EGFR Mutation-Positive NSCLC. Targeted Oncology. 2022;17(3):355-362. Available from: [Link]

-

GeneOnline. Phase 2 Trial Explores Osimertinib and Savolitinib Combination for NSCLC Patients with EGFR Mutations and MET Aberrations. (2026-01-13). Available from: [Link]

-

ClinicalTrials.gov. Osimertinib In EGFR Mutant Lung Cancer. Available from: [Link]

-

Lee CS, et al. Osimertinib in EGFR-Mutated Lung Cancer: A Review of the Existing and Emerging Clinical Data. OncoTargets and Therapy. 2021;14:4817-4828. Available from: [Link]

-

ResearchGate. EGFR pathway and mechanism of action of osimertinib. Available from: [Link]

-

Ricciuti B, et al. Strategies to Overcome Resistance to Osimertinib in EGFR-Mutated Lung Cancer. International Journal of Molecular Sciences. 2022;23(21):13463. Available from: [Link]

-

Wikipedia. Osimertinib. Available from: [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. Ligand page - osimertinib. Available from: [Link]

-

ResearchGate. In vitro cell viability and Osimertinib IC50 assay. Available from: [Link]

-

Ramalingam S, et al. The role of osimertinib in epidermal growth factor receptor (EGFR)-mutant non-small cell lung cancer. Therapeutic Advances in Medical Oncology. 2018;10:1758835918797245. Available from: [Link]

-

CADTH. Clinical Review - Osimertinib (Tagrisso). Available from: [Link]

-

Therapeutic Goods Administration (TGA). Attachment: Product Information: Osimertinib mesilate. (2019-08-22). Available from: [Link]

Sources

- 1. Osimertinib: A Review in Previously Untreated, EGFR Mutation-Positive, Advanced NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. avanscure.com [avanscure.com]

- 3. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]

- 4. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Osimertinib - Wikipedia [en.wikipedia.org]

- 7. selleckchem.com [selleckchem.com]

- 8. Osimertinib | C28H33N7O2 | CID 71496458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. tga.gov.au [tga.gov.au]

- 10. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 11. mdpi.com [mdpi.com]

- 12. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]

- 13. researchgate.net [researchgate.net]

- 14. caymanchem.com [caymanchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Osimertinib in EGFR-Mutated Lung Cancer: A Review of the Existing and Emerging Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

"reactivity profile of 4-(2-Bromoethyl)-2-chloro-1-fluorobenzene"

An In-depth Technical Guide to the Reactivity Profile of 4-(2-Bromoethyl)-2-chloro-1-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a trifunctionalized aromatic compound of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique arrangement of a reactive alkyl bromide, a moderately reactive aryl chloride, and a relatively inert aryl fluoride on a benzene scaffold makes it a versatile building block for complex molecular architectures. This guide provides a comprehensive analysis of the molecule's reactivity, offering field-proven insights into the selective manipulation of its functional groups. By understanding the interplay of electronic effects and the distinct reactivity of each site, researchers can strategically design synthetic pathways to access a diverse range of novel chemical entities.

Molecular Structure and Physicochemical Properties

The reactivity of this compound is dictated by the electronic and steric interplay of its three key functional groups. The fluoro and chloro substituents are electron-withdrawing and deactivating towards electrophilic aromatic substitution, while the bromoethyl group is weakly deactivating. This electronic profile, combined with the distinct chemical nature of an alkyl halide versus two different aryl halides, opens a rich landscape for selective chemical transformations.

| Property | Value |

| Chemical Formula | C₈H₇BrClF |

| Molecular Weight | 237.50 g/mol |

| CAS Number | 1260809-91-3[1] |

| Appearance | Expected to be a liquid or low-melting solid |

| Solubility | Insoluble in water; soluble in common organic solvents |

Note: Physical properties for this specific molecule are not widely published; data is inferred from structurally similar compounds.

Reactivity Analysis of Functional Groups

The molecule possesses three distinct reactive centers: the primary alkyl bromide on the ethyl side-chain, the aryl chloride, and the aryl fluoride. Their reactivity is highly dependent on the chosen reaction conditions.

The Bromoethyl Side-Chain: A Hub for Nucleophilic Reactions

The 2-bromoethyl group is the most reactive site for traditional nucleophilic reactions. As a primary alkyl halide, it is highly susceptible to reactions that proceed via bimolecular mechanisms.

-

Nucleophilic Substitution (Sₙ2): This is the most common transformation for the bromoethyl group. The primary carbon is unhindered, allowing for a concerted backside attack by a wide range of nucleophiles. This pathway is favored by good, non-bulky nucleophiles and polar aprotic solvents. The electron-withdrawing nature of the bromine atom renders the adjacent carbon electrophilic, facilitating this attack.[2]

-

Common Nucleophiles: Azides (N₃⁻), cyanides (CN⁻), amines (RNH₂), thiolates (RS⁻), and carboxylates (RCOO⁻).

-

Causality: The choice of an Sₙ2 pathway is strategic. It proceeds under relatively mild conditions that are orthogonal to the much less reactive aryl halide bonds, ensuring high selectivity for the side-chain. For instance, reaction with sodium azide to produce 2-phenylethyl azide is a key step in accessing intermediates for "click chemistry".[2]

-

-

Elimination (E2): In the presence of strong, sterically hindered bases, the bromoethyl group can undergo an E2 elimination to form the corresponding 4-styrene derivative.[2] This reaction competes directly with the Sₙ2 pathway.

-

Favorable Conditions: Strong, bulky bases like potassium tert-butoxide (t-BuOK) and high temperatures favor elimination over substitution.[2] The base abstracts a proton from the β-carbon, followed by the concerted departure of the bromide ion.

-

Caption: Competing Sₙ2 and E2 pathways at the bromoethyl side-chain.

The Aromatic Halogens: Gateways to C-C and C-N Bonds

Aryl halides are generally unreactive towards classical nucleophilic substitution (Sₙ1/Sₙ2) due to the high strength of the C(sp²)-X bond and steric hindrance.[3] However, they are prime candidates for modern metal-catalyzed cross-coupling reactions and, under specific conditions, nucleophilic aromatic substitution.

-

Metal-Catalyzed Cross-Coupling: This is the most powerful method for functionalizing the aromatic core. The differential reactivity of C-Cl versus C-F bonds is a key strategic element.

-

Reactivity Hierarchy: In typical palladium-catalyzed reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), the order of reactivity for oxidative addition is C-I > C-Br > C-Cl >> C-F.

-

Selective C-Cl Coupling: The C-Cl bond can be selectively targeted for cross-coupling reactions while leaving the much stronger C-F bond intact. This requires carefully chosen catalyst systems, often involving electron-rich, bulky phosphine ligands that promote the challenging oxidative addition to the aryl chloride.[4] This selectivity is crucial for sequential functionalization.

-

C-F Bond Activation: While challenging, C-F bonds can be activated for cross-coupling, but this typically requires specialized nickel or palladium catalysts and more forcing conditions. For this molecule, reactions will overwhelmingly favor the C-Cl site.

-

Caption: Generalized catalytic cycle for a Suzuki cross-coupling reaction.

-

Nucleophilic Aromatic Substitution (SₙAr): The SₙAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion (a Meisenheimer complex), followed by the elimination of the leaving group.[3]

-

Activation: The reaction requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group to stabilize the negative charge of the intermediate.[5] In this compound, the F and Cl atoms themselves are EWGs.

-

Leaving Group Ability: In SₙAr, the rate-determining step is typically the initial nucleophilic attack. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom highly electrophilic and thus more susceptible to attack. This often makes fluoride a better leaving group than chloride in SₙAr reactions, contrary to the trend in Sₙ1/Sₙ2 reactions.[3] Therefore, under harsh SₙAr conditions (e.g., strong nucleophiles like NaOMe at high temperatures), reaction at the C-F position may be competitive.

-

Strategic Guide to Selective Transformations

The key to unlocking the synthetic potential of this molecule is achieving selectivity between its three reactive sites. The following workflow provides a strategic guide for researchers.

Caption: Decision workflow for selective functionalization.

Exemplary Experimental Protocols

The following protocols are illustrative and should be adapted and optimized based on specific substrate and laboratory conditions.

Protocol 1: Selective Nucleophilic Substitution on the Bromoethyl Chain (Sₙ2)

Objective: To synthesize 4-(2-azidoethyl)-2-chloro-1-fluorobenzene.

Rationale: This protocol uses mild conditions and a potent nucleophile (azide) to selectively target the primary alkyl bromide without affecting the aryl halides. The resulting azide is a versatile precursor for amines (via reduction) or triazoles (via click chemistry).

Methodology:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

-

Solvent: Dissolve the starting material in anhydrous Dimethylformamide (DMF, approx. 0.2 M concentration).

-

Reagent Addition: Add sodium azide (NaN₃, 1.5 eq) to the solution in one portion.

-

Reaction: Stir the mixture at room temperature (approx. 25 °C) for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Selective Palladium-Catalyzed Suzuki Coupling (C-Cl Activation)

Objective: To synthesize 2-chloro-1-fluoro-4-(2-bromoethyl)-biphenyl derivative.

Rationale: This protocol uses a modern palladium catalyst system designed to activate the relatively inert C-Cl bond for C-C bond formation, leaving the C-F and C-Br (alkyl) bonds untouched.[6]

Methodology:

-

Setup: In a Schlenk tube under an inert atmosphere, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as cesium carbonate (Cs₂CO₃, 2.0 eq).[6]

-

Catalyst Precursor: Add a palladium precursor, for example, Palladium(II) acetate (Pd(OAc)₂, 2 mol%).

-

Ligand: Add a bulky, electron-rich phosphine ligand, such as SPhos or XPhos (4 mol%).

-

Solvent: Add a degassed solvent system, typically a mixture like dioxane/water (e.g., 4:1 ratio).

-

Reaction: Seal the tube and heat the reaction mixture to 80-100 °C for 12-24 hours, with vigorous stirring. Monitor the reaction by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

Conclusion and Outlook

This compound is a highly valuable synthetic intermediate whose reactivity can be precisely controlled. The bromoethyl side-chain offers a reliable handle for Sₙ2 and E2 reactions under mild conditions. The aromatic core, featuring two different halogens, is primed for selective functionalization via modern cross-coupling chemistry, primarily at the more labile C-Cl bond. This orthogonal reactivity allows for a stepwise and strategic approach to building molecular complexity. For drug development professionals and synthetic chemists, a thorough understanding of this reactivity profile is paramount for leveraging this building block to its full potential in the creation of next-generation pharmaceuticals and advanced materials.

References

- What are common reactions involving (2-Bromoethyl)benzene? - Knowledge - Bloom Tech.

- (2-Bromoethyl)benzene | 103-63-9 | FB12171 - Biosynth.

- Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroarom

- Cross-coupling reactions of arylsilanols with substituted aryl halides - PubMed - NIH.

- Nucleophilic Reactions of Benzene Deriv

- Unit I: Benzene and its derivatives (Nucleophilic Aromatic Substitution)

- This compound - BLDpharm.

Sources

- 1. 1260809-91-3|this compound|BLD Pharm [bldpharm.com]

- 2. bloomtechz.com [bloomtechz.com]

- 3. researchgate.net [researchgate.net]

- 4. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Cross-coupling reactions of arylsilanols with substituted aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and History of Substituted Phenethyl Bromides

Abstract

This technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of substituted phenethyl bromides, a class of compounds with significant impact on neuroscience and medicinal chemistry. We trace the lineage from the initial isolation of the parent phenethylamine molecule to the systematic investigations that defined the field, most notably the work of Dr. Alexander Shulgin. This document delves into the foundational synthetic methodologies, the rationale behind experimental choices in molecular design, and the mechanistic intricacies of key chemical transformations. Detailed protocols for both historical and contemporary synthetic routes are provided, alongside a comparative analysis to inform modern research and development. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, characterization, and scientific context of these potent neuroactive compounds.

Introduction: The Phenethylamine Scaffold

The story of substituted phenethyl bromides is rooted in the broader history of phenethylamine, a simple organic compound that serves as the backbone for a vast array of neuroactive molecules, including hormones, neurotransmitters, and a wide range of psychoactive substances. Understanding this foundational molecule is critical to appreciating the nuanced contributions of its halogenated derivatives.

Early Discovery and Synthesis of the Phenethylamine Core

The parent compound, 2-phenylethylamine, is a naturally occurring monoamine alkaloid found in animals, plants, and microbes. Its history in the scientific literature began in 1876, when Polish biochemist Marceli Nencki first isolated it from decomposing gelatin. Following this discovery, it was identified in various fermented foods.

The first chemical synthesis of phenethylamine was achieved in 1909 by Treat B. Johnson and Herbert H. Guest at Yale University. Their method involved the reduction of benzyl cyanide using sodium in ethanol, a landmark achievement that opened the door for the controlled production of this important molecular scaffold. This foundational work laid the groundwork for future chemists to explore the vast chemical space accessible through substitution on the phenethylamine core.

The Emergence of Substituted Phenethylamines in Medicinal Chemistry

The early 20th century saw a burgeoning interest in the physiological effects of phenethylamine and its derivatives. Researchers like G. Barger and H.H. Dale published a series of papers between 1909 and 1911 that began to illustrate the physiological responses to these compounds, noting their sympathomimetic properties. This research established the phenethylamine structure as a key pharmacophore for interacting with the central nervous system, leading to the development of drugs like amphetamine and epinephrine. The core principle was established: modifying the phenethylamine structure through substitution on the phenyl ring, the ethyl sidechain, or the amino group could dramatically alter its pharmacological profile. This set the stage for the exploration of halogenated, and specifically brominated, derivatives in the decades to follow.

Foundational Synthetic Methodologies

The synthesis of substituted phenethyl bromides relies on a two-part strategy: the construction of the substituted phenethylamine backbone and the subsequent introduction of a bromine atom onto the phenyl ring.

Synthesis of the Phenethylamine Backbone

Two primary, historically significant routes have dominated the synthesis of the substituted phenethylamine core. The choice of method is often dictated by the availability of starting materials.

A versatile and widely adopted method begins with a substituted benzaldehyde. This pathway is exemplified in the synthesis of many psychoactive phenethylamines. The core of this method is the Henry reaction, a base-catalyzed condensation between a nitroalkane (commonly nitromethane) and an aldehyde.

-

Causality of Experimental Choice: This pathway is favored due to the wide commercial availability of diverse substituted benzaldehydes. This allows for the synthesis of a vast library of phenethylamine analogues by simply changing the starting aldehyde. The nitro group is an excellent precursor to the amine, being readily reducible.

The resulting β-nitrostyrene intermediate is then reduced to the primary amine. Historically, powerful reducing agents like lithium aluminum hydride (LAH) have been employed for this transformation.

An alternative route involves the reduction of a substituted phenylacetonitrile (benzyl cyanide). This method, mirroring the first-ever synthesis of phenethylamine, is also effective.

-

Causality of Experimental Choice: This route is advantageous when the corresponding substituted phenylacetonitriles are more readily accessible than the benzaldehydes. The nitrile group can be reduced to the amine using various reagents, including LAH or catalytic hydrogenation.

Early Bromination Techniques of Aromatic Compounds

The introduction of a bromine atom onto a benzene ring is a classic example of electrophilic aromatic substitution. For activated rings, such as the dimethoxy-substituted rings common in psychedelic phenethylamines, this reaction can proceed under relatively mild conditions.

-

Mechanism Insight: The methoxy groups are strong activating groups, donating electron density into the phenyl ring and making it more susceptible to attack by an electrophile (like Br+). This activation is strongest at the ortho and para positions relative to the methoxy groups.

Early methods for bromination typically involved reacting the aromatic compound with elemental bromine (Br₂) in the presence of a solvent like acetic acid. The reaction proceeds via the formation of a positively charged intermediate known as an arenium ion or sigma complex.

The Shulgin Era: Systematic Exploration of Psychedelic Phenethylamines

While the foundational chemistry was established decades prior, the field of substituted phenethyl bromides was defined by the meticulous and pioneering work of Alexander "Sasha" Shulgin. His work in the latter half of the 20th century transformed the field from academic curiosity into a systematic exploration of structure-activity relationships.

Alexander Shulgin's Contribution and the "2C" Series

Working as an independent researcher, Shulgin synthesized and personally bioassayed hundreds of psychoactive compounds, documenting his findings in extensive detail. He is particularly known for his work on the "2C" family of psychedelic phenethylamines. The "2C" nomenclature, coined by Shulgin, refers to the two carbon atoms between the phenyl ring and the amino group.

The First Synthesis of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B)

Among the most significant discoveries from Shulgin's work was 4-bromo-2,5-dimethoxyphenethylamine, or 2C-B. First synthesized by Shulgin in 1974, this compound became one of the most well-known members of the 2C family. His work, published in the book PiHKAL (Phenethylamines I Have Known and Loved), provided a detailed recipe for its synthesis, moving it from the realm of obscure chemistry to a reproducible procedure.

Rationale Behind the Molecular Design

Shulgin's work was not random; it was a deliberate exploration of how molecular structure impacts psychoactivity. The design of 2C-B can be understood through key medicinal chemistry principles:

-

2,5-Dimethoxy Substitution: This substitution pattern is a hallmark of many psychedelic phenethylamines, mimicking aspects of the naturally occurring psychedelic, mescaline.

-

4-Position Substitution: Shulgin systematically explored substitutions at the 4-position of the 2,5-dimethoxyphenethylamine scaffold. He discovered that introducing a small, lipophilic group, such as a bromine atom, could significantly increase the compound's potency.

Key Synthetic Pathways to Substituted Phenethyl Bromides

The synthesis of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) serves as an excellent case study for the practical application of the chemistry discussed.

The "Classic" Shulgin Synthesis of 2C-B (from PiHKAL)

This multi-step synthesis is the most historically significant and widely referenced method. It begins with the commercially available 2,5-dimethoxybenzaldehyde.

Step 1: Synthesis of 2,5-Dimethoxy-β-nitrostyrene

-

A solution of 2,5-dimethoxybenzaldehyde (100 g) in nitromethane (220 g) is prepared.

-

Anhydrous ammonium acetate (10 g) is added as a catalyst.

-

The mixture is heated on a steam bath for 2.5 hours with occasional swirling.

-

Causality: The ammonium acetate serves as a base to deprotonate the nitromethane, forming a nucleophile that attacks the aldehyde in a Henry condensation reaction.

-

-

The excess nitromethane is removed under vacuum. The residue, which crystallizes upon cooling, is the crude nitrostyrene product.

-

Purification is achieved by grinding the crude product under isopropyl alcohol, followed by filtration and air-drying.

Step 2: Reduction of the Nitrostyrene to 2,5-Dimethoxyphenethylamine (2C-H)

-

A suspension of lithium aluminum hydride (LAH, 30 g) in anhydrous tetrahydrofuran (THF, 500 mL) is prepared in a flask under an inert atmosphere.

-

A solution of 2,5-dimethoxy-β-nitrostyrene (42 g) in anhydrous THF is added dropwise at a rate that maintains a gentle reflux.

-

Causality: LAH is a powerful, non-selective reducing agent capable of reducing the nitroalkene directly to the primary amine. Anhydrous conditions are critical as LAH reacts violently with water.

-

-

After the addition is complete, the reaction is refluxed for an additional 24 hours.

-

The reaction is cooled, and the excess LAH is quenched by the careful, sequential addition of water and sodium hydroxide solution.

-

The resulting solids are filtered off, and the THF is removed from the filtrate under vacuum to yield the crude amine (2C-H).

Step 3: Bromination to 4-Bromo-2,5-dimethoxyphenethylamine (2C-B)

-

The crude 2,5-dimethoxyphenethylamine (2C-H) is dissolved in glacial acetic acid.

-

A solution of elemental bromine in glacial acetic acid is added dropwise with stirring.

-

Causality: The 2,5-dimethoxy-substituted ring is highly activated, allowing for direct bromination without a Lewis acid catalyst. The bromine is directed to the 4-position, which is para to one methoxy group and ortho to the other, the most sterically accessible and electronically favorable position.

-

-

The product precipitates from the reaction mixture as the hydrobromide salt.

-

The salt is collected by filtration and can be recrystallized or converted to the free base and then to the hydrochloride salt for further purification.

Alternative and Modern Synthetic Routes

While the PiHKAL synthesis is foundational, alternative methods have been developed to improve yield, reduce reaction times, or avoid certain hazardous reagents.

The use of LAH is effective but presents challenges due to its pyrophoric nature and the need for strictly anhydrous conditions. Modern methods may employ alternative reducing agents. One notable alternative is the use of sodium borohydride (NaBH₄) in combination with a catalyst like copper(II) chloride. This system can reduce nitrostyrenes to phenethylamines under milder conditions.

Direct bromination of the 2,5-dimethoxyphenethylamine intermediate is a highly efficient method. However, an alternative strategy involves brominating the starting material, 2,5-dimethoxybenzaldehyde, prior to the Henry reaction. This can be achieved using elemental bromine in acetic acid. The resulting 4-bromo-2,5-dimethoxybenzaldehyde is then carried through the condensation and reduction steps.

-

Causality of Experimental Choice: This approach can be advantageous for controlling regioselectivity and may be preferable in certain laboratory settings, as handling the brominated aldehyde may be simpler than handling the brominated amine product directly from a crude reaction mixture.

Comparative Analysis of Synthetic Routes

| Parameter | Shulgin Route (via 2C-H) | Brominated Aldehyde Route |

| Starting Material | 2,5-Dimethoxybenzaldehyde | 2,5-Dimethoxybenzaldehyde |

| Key Intermediates | 2,5-Dimethoxynitrostyrene, 2,5-Dimethoxyphenethylamine | 4-Bromo-2,5-dimethoxybenzaldehyde, 4-Bromo-2,5-dimethoxynitrostyrene |

| Bromination Step | Final step, on the amine | First step, on the aldehyde |

| Primary Reducing Agent | Lithium Aluminum Hydride (LAH) | Lithium Aluminum Hydride (LAH) or NaBH₄/CuCl₂ |

| Key Advantages | Well-documented, historically significant | May offer better control of bromination |

| Key Disadvantages | Use of highly reactive LAH | Requires an additional purification step for the brominated intermediate |

The Chemistry of Bromination: Mechanism and Control

The key transformation in the synthesis of many substituted phenethyl bromides is the electrophilic aromatic substitution reaction that installs the bromine atom.

Electrophilic Aromatic Substitution: The Bromination of Activated Rings

The benzene ring of 2,5-dimethoxyphenethylamine is considered "electron-rich" or "activated" due to the electron-donating nature of the two methoxy groups. This high electron density makes the ring a potent nucleophile, capable of attacking a weak electrophile like diatomic bromine (Br₂).

The mechanism proceeds in two main steps:

-

Attack on the Electrophile: The π-electron system of the benzene ring attacks one of the bromine atoms in Br₂, forming a C-Br bond and displacing a bromide ion (Br⁻). This step creates a carbocation intermediate known as an arenium ion, which is stabilized by resonance.

-

Deprotonation: A base (which can be the solvent or the displaced Br⁻ ion) removes a proton from the carbon atom bearing the new bromine substituent, restoring the aromaticity of the ring.

Role of Substituents in Directing Bromination

The existing substituents on the benzene ring dictate the position of the incoming bromine atom. The two methoxy groups at positions 2 and 5 are ortho-, para-directing activators. The ethylamine side chain is a weakly deactivating ortho-, para-director. The combined electronic effects strongly favor substitution at the C4 position, which is para to the C1-methoxy group and ortho to the C2-methoxy group, and is the most sterically unhindered position.

Diagram of the Bromination Mechanismdot

"potential applications of 4-(2-Bromoethyl)-2-chloro-1-fluorobenzene in organic synthesis"

An In-depth Technical Guide to the Synthetic Applications of 4-(2-Bromoethyl)-2-chloro-1-fluorobenzene

Abstract

This compound is a versatile trifunctional chemical intermediate of significant interest to researchers in organic synthesis, particularly within the pharmaceutical and materials science sectors. Its unique molecular architecture, featuring a reactive bromoethyl side chain and a polysubstituted aromatic ring, offers a strategic platform for the construction of complex molecular frameworks. The primary reactivity is centered on the bromoethyl group, which serves as a potent electrophile for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides a comprehensive overview of the core reactivity, mechanistic principles, and key synthetic applications of this building block. We will delve into its utility in the synthesis of substituted phenethylamines, Friedel-Crafts alkylations, and the construction of novel heterocyclic systems, supported by detailed experimental protocols and mechanistic diagrams.

Introduction and Molecular Profile

This compound presents a unique combination of reactive sites. The primary point of reactivity is the terminal bromine atom on the ethyl side chain, which is susceptible to nucleophilic displacement. This C(sp³)-Br bond is significantly more reactive under nucleophilic substitution conditions than the halogen atoms on the aromatic ring.

The aromatic core is decorated with chloro and fluoro substituents, which modulate the electronic properties of the ring and offer potential for subsequent, more forcing, transformations such as cross-coupling reactions. The substitution pattern is crucial for tailoring the physicochemical properties of target molecules, a common strategy in drug discovery to enhance metabolic stability or binding affinity.

Physicochemical and Spectroscopic Data

A summary of the key properties of this compound and a related precursor, 4-bromo-2-chloro-1-fluorobenzene, are presented below.

| Property | This compound | 4-Bromo-2-chloro-1-fluorobenzene |

| CAS Number | 1260809-91-3[1] | 60811-21-4[2] |

| Molecular Formula | C₈H₇BrClF | C₆H₃BrClF[2] |

| Molecular Weight | 237.50 g/mol | 209.44 g/mol [2] |

| Appearance | Not specified; likely a liquid or low-melting solid | Liquid |

| Boiling Point | Not specified | 194 °C |

| Density | Not specified | 1.727 g/mL at 25 °C |

| IUPAC Name | This compound | 4-bromo-2-chloro-1-fluorobenzene[2] |

Core Reactivity and Mechanistic Considerations

The synthetic utility of this compound is dictated by the distinct reactivity of its functional groups.

The Bromoethyl Group: An Electrophilic Workhorse

The bromoethyl moiety is the molecule's primary reactive center for nucleophilic substitution reactions (SN2). The bromine atom is an excellent leaving group, and the adjacent methylene carbon is readily attacked by a wide range of nucleophiles. This functionality is a cornerstone for introducing the 2-(2-chloro-4-fluorophenyl)ethyl fragment into a target structure.

The Aromatic Ring: A Platform for Fine-Tuning

The chloro and fluoro substituents on the benzene ring are generally unreactive towards nucleophilic aromatic substitution. However, they play a critical role in directing electrophilic aromatic substitution and can be engaged in transition-metal-catalyzed cross-coupling reactions. The relative reactivity of aryl halides in such reactions typically follows the trend I > Br > Cl >> F, a direct consequence of their bond dissociation energies.[3][4] While the subject molecule lacks an aryl bromide, this principle is crucial when designing multi-step syntheses where subsequent functionalization of the aromatic ring is desired. For instance, the C-Cl bond could be targeted for cross-coupling over the much stronger C-F bond.

Key Synthetic Applications

The strategic placement of the reactive bromoethyl group makes this compound an ideal precursor for several important classes of molecules.

Synthesis of Substituted Phenethylamines

The 2-phenethylamine scaffold is a privileged structure in medicinal chemistry, forming the core of many neurotransmitters, hormones, and synthetic drugs.[5] this compound is an excellent starting material for accessing phenethylamines substituted on the aromatic ring. The synthesis is typically a straightforward SN2 reaction with a primary or secondary amine.

Workflow for Phenethylamine Synthesis

Caption: General workflow for the synthesis of phenethylamines.

Mechanistic Pathway: N-Alkylation The reaction proceeds via a classical SN2 mechanism where the amine's lone pair of electrons attacks the carbon atom bonded to the bromine, displacing the bromide ion in a single concerted step.

Caption: SN2 mechanism for N-alkylation.

Experimental Protocol: Synthesis of N-Benzyl-2-(2-chloro-4-fluorophenyl)ethan-1-amine

-

To a solution of this compound (1.0 mmol, 237.5 mg) in acetonitrile (10 mL) is added benzylamine (1.2 mmol, 128.6 mg, 130 µL) and anhydrous potassium carbonate (2.0 mmol, 276.4 mg).

-

The reaction mixture is stirred vigorously and heated to 60 °C under a nitrogen atmosphere.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Upon completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate (20 mL) and water (15 mL).

-

The organic layer is separated, washed with brine (15 mL), dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

-

The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to afford the desired product.

Friedel-Crafts Alkylation

The bromoethyl group, when activated by a Lewis acid catalyst like aluminum chloride (AlCl₃), can generate an electrophilic species capable of alkylating another aromatic ring.[6][7] This reaction, known as the Friedel-Crafts alkylation, is a powerful tool for forming C-C bonds with aromatic systems.[8]

Mechanism of Friedel-Crafts Alkylation The Lewis acid coordinates to the bromine atom, polarizing the C-Br bond and making it a more potent electrophile. While a primary carbocation is generally unstable and unlikely to form, the reaction proceeds through a carbocation-like intermediate or a concerted displacement by the nucleophilic aromatic ring.[9]

Caption: Mechanism of Friedel-Crafts alkylation.

This application allows for the synthesis of diarylethane structures, which are precursors to various complex molecules, including stilbenes and other pharmacologically active compounds.

Synthesis of Heterocyclic Compounds

The bromoethyl group is an ideal handle for constructing heterocyclic rings through reactions with binucleophilic reagents. This approach, often involving intramolecular cyclization or condensation reactions, opens pathways to diverse heterocyclic systems like tetrahydroquinolines, benzothiazepines, and others that are prevalent in drug discovery.[10][11]

For example, reaction with a substituted 2-aminothiophenol could lead to the formation of a benzothiazepine ring system. The amine would first displace the bromide, followed by an intramolecular reaction involving the thiol group.

Summary of Applications and Yields

| Application | Reagents | Key Conditions | Typical Yields | Product Class |

| N-Alkylation | Primary/Secondary Amines, Base (K₂CO₃) | ACN or DMF, 40-80 °C | Good to Excellent | Substituted Phenethylamines |

| O-Alkylation | Phenols, Base (Cs₂CO₃) | Acetone, Reflux | Good to Excellent | Aryl Ethyl Ethers |

| S-Alkylation | Thiols, Base (NaH) | THF, 0 °C to RT | Excellent | Thioethers |

| Friedel-Crafts | Aromatic compound, Lewis Acid (AlCl₃) | CS₂ or CH₂Cl₂, 0 °C | Moderate to Good | 1,2-Diarylethanes |

| Heterocycle Formation | Binucleophiles (e.g., aminothiols) | Multistep, various | Substrate Dependent | Fused Heterocycles |

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block in modern organic synthesis. Its primary utility stems from the electrophilic nature of the bromoethyl group, which enables straightforward access to substituted phenethylamines and other structures via nucleophilic substitution. Furthermore, its potential in Friedel-Crafts alkylations and as a key component in the synthesis of complex heterocyclic systems underscores its importance. For researchers and professionals in drug development and materials science, this compound offers a reliable and strategically functionalized starting point for the synthesis of novel and high-value molecules. Future applications will likely focus on its incorporation into diversity-oriented synthesis campaigns and the development of novel catalysts that can selectively functionalize the C-Cl bond in its presence.

References

- Vertex AI Search. (n.d.). 60811-18-9 | 4-Bromo-1-chloro-2-fluorobenzene.

- Vertex AI Search. (n.d.). 4-Bromo-2-chloro-1-fluorobenzene - Chem-Impex.

- BenchChem. (2025). A Comparative Analysis of the Reactivity of 4-(Benzyloxy)

- LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.

- BenchChem. (2025). A Comparative Guide to Cross-Coupling Reactions for 4-(Benzyloxy)-2-bromo-1-fluorobenzene.

- BenchChem. (2025). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.

- PubChem. (n.d.). 4-Bromo-2-chloro-1-fluorobenzene.

- Sigma-Aldrich. (n.d.). 4-Bromo-2-chloro-1-fluorobenzene 99 60811-21-4.

- BLDpharm. (n.d.). 1260809-91-3|this compound.

- ResearchGate. (2025). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.

- Pearson+. (2024). Explain why fluorobenzene is more reactive than chlorobenzene.

- Chemistry Stack Exchange. (2016). Rate of EAS in chlorobenzene and fluorobenzene.

- Wiley Online Library. (n.d.).

- Sigma-Aldrich. (n.d.). 4-Bromo-2-chloro-1-fluorobenzene 99 60811-21-4.

- Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

- PubChem. (n.d.). 4-Bromo-1-chloro-2-fluorobenzene.

- TCI Chemicals. (n.d.). 4-Bromo-1-chloro-2-fluorobenzene 60811-18-9.

- Google Patents. (n.d.). Method for synthesizing 4-(1-bromoethyl) -5-fluoro-6-chloropyrimidine.

- PubMed Central (PMC). (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review.

- Chemistry LibreTexts. (2023).

- Master Organic Chemistry. (2018). EAS Reactions (3)

- YouTube. (2018). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples!

- Hoffman Fine Chemicals. (n.d.). CAS 1094438-34-2 | 4-(1-Bromoethyl)-2-chloro-1-fluorobenzene.

- ResearchGate. (n.d.).

- Frontiers. (n.d.). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles.

- MDPI. (2023).

Sources

- 1. 1260809-91-3|this compound|BLD Pharm [bldpharm.com]

- 2. 4-Bromo-2-chloro-1-fluorobenzene | C6H3BrClF | CID 3543065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. youtube.com [youtube.com]

- 10. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]

- 11. mdpi.com [mdpi.com]

A Technical Guide to the Stability and Storage of 4-(2-Bromoethyl)-2-chloro-1-fluorobenzene for Pharmaceutical Intermediates

Executive Summary

4-(2-Bromoethyl)-2-chloro-1-fluorobenzene is a substituted haloalkane of significant interest as a building block in pharmaceutical synthesis. Its utility is predicated on its chemical integrity from procurement through to reaction. This guide provides an in-depth analysis of the factors governing the stability of this molecule. By examining its constituent functional groups, we predict its primary degradation pathways—namely, nucleophilic substitution and base-catalyzed elimination at the bromoethyl moiety. Based on this analysis, we establish a robust set of protocols for optimal storage, handling, and stability testing to ensure its quality and performance in research and drug development settings.

Chemical Profile and Physicochemical Properties

Understanding the fundamental properties of a molecule is the first step in developing a comprehensive stability profile. While this compound is a specialized intermediate without an extensive public dataset, we can deduce its characteristics from its structure and data from analogous compounds.

IUPAC Name: this compound Molecular Formula: C₈H₇BrClF Calculated Molecular Weight: 237.50 g/mol

The structure features a di-halogenated aromatic ring and a primary alkyl bromide side chain. This combination dictates its reactivity and, consequently, its stability. The most significant feature is the bromoethyl group, which is the primary site of chemical instability.

| Property | Estimated Value / Characteristic | Rationale / Analogous Compound Data |

| Physical Form | Colorless to light yellow liquid | Based on similar structures like 4-Bromo-2-chloro-1-fluorobenzene (CAS 60811-21-4), which is a liquid at room temperature. |

| Boiling Point | > 200 °C (at atmospheric pressure) | Higher than the boiling point of the aromatic core (4-Bromo-2-chloro-1-fluorobenzene, bp 194 °C) due to the addition of the ethyl group. |

| Density | ~1.7 g/mL | Similar to the density of 4-Bromo-2-chloro-1-fluorobenzene (1.727 g/mL). |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., DCM, THF, Acetone) | Typical for halogenated aromatic hydrocarbons. |

Intrinsic Chemical Stability: A Functional Group Analysis

The stability of this compound is not uniform across its structure. The reactivity is highly localized to the alkyl side chain, while the aromatic core remains relatively inert under typical storage conditions.

Primary Reactive Center: The Bromoethyl Group

The carbon-bromine (C-Br) bond in the ethyl side chain is the molecule's Achilles' heel. This bond is polarized, rendering the carbon atom attached to the bromine electrophilic and susceptible to attack.[1][2] The bromide ion is an excellent leaving group, facilitating two major degradation reactions.[3][4]

-

Nucleophilic Substitution (Hydrolysis): In the presence of nucleophiles, most notably water (moisture), the compound can undergo hydrolysis via an Sₙ2 mechanism. The hydroxide ion or a water molecule attacks the electrophilic carbon, displacing the bromide ion to form 2-(2-chloro-4-fluorophenyl)ethanol.[5][6][7] This is the most common degradation pathway in non-anhydrous conditions.

-

Elimination (Dehydrobromination): In the presence of bases (even weak ones), the compound can undergo an E2 elimination reaction.[8][9][10] A base abstracts a proton from the carbon adjacent to the C-Br bond, leading to the simultaneous formation of a double bond and the expulsion of the bromide ion. This results in the formation of 1-chloro-4-fluoro-2-vinylbenzene.[11] This pathway underscores the critical need to avoid basic contaminants.

Secondary Center: The Aromatic Ring

The halogen atoms attached directly to the benzene ring exhibit much greater stability.

-

Carbon-Fluorine Bond: The C-F bond is exceptionally strong and is the most stable single bond to carbon, making it highly resistant to cleavage.[3]

-

Carbon-Chlorine Bond: While less stable than the C-F bond, the aromatic C-Cl bond is significantly more stable than the alkyl C-Br bond and does not participate in nucleophilic substitution under normal conditions.[1]

The aromatic ring itself is stable but should be protected from high-energy UV light, which could potentially initiate radical reactions, although this is a minor concern compared to the side-chain reactivity.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways identified above, a multi-faceted approach to storage and handling is required. The primary goals are to exclude moisture and incompatible reagents while maintaining a low-energy environment.

Optimal Storage Conditions

| Parameter | Recommendation | Scientific Rationale |

| Temperature | 2–8 °C (Refrigerated) | Reduces the kinetic rate of both substitution and elimination reactions. Avoid freezing, which could cause water condensation upon thawing. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen and, critically, moisture, directly inhibiting the primary hydrolysis degradation pathway. |

| Light Exposure | Amber Glass Vial/Container | Protects the compound from potential photolytic degradation, a general best practice for complex organic molecules. |

| Container | Tightly sealed glass container with a PTFE-lined cap. | Glass is inert. The PTFE liner provides an excellent seal against moisture ingress and is resistant to the compound and its potential vapors. |

Incompatible Materials

To prevent accelerated degradation, the following substances must be strictly avoided:

-

Strong Bases: (e.g., hydroxides, alkoxides, amines) - Will rapidly promote the E2 elimination reaction.[9][10]

-

Nucleophiles: (e.g., water, alcohols) - Will cause nucleophilic substitution, leading to hydrolysis or other side products.[5][7]

-

Strong Oxidizing Agents: Can potentially oxidize the alkyl side chain or the aromatic ring under certain conditions.

-

Certain Metals: Active metals could potentially form organometallic reagents.

Protocol for a Comprehensive Stability Study

For drug development professionals, confirming the stability of an intermediate is a regulatory and quality imperative. [cite: 1 (original), 3 (original), 4 (original)] A formal stability study provides the necessary data to establish a retest date and ensure batch-to-batch consistency.

Experimental Workflow for Stability Assessment

Caption: Predicted primary degradation pathways for the subject compound.

Conclusion

The stability of this compound is fundamentally governed by the reactivity of its bromoethyl side chain. The primary degradation mechanisms are hydrolysis in the presence of moisture and elimination in the presence of bases. Therefore, ensuring the long-term integrity of this valuable intermediate requires stringent control of its storage environment. By adhering to the recommended conditions—refrigeration under an inert, dry atmosphere and away from light and incompatible materials—researchers and drug development professionals can confidently preserve its chemical purity and reactivity for its intended synthetic applications. Formal stability studies, conducted according to established guidelines, are essential for defining a reliable retest date in regulated environments.

References

-

Brainly. (2023). Which of the following types of reactions could (1-bromoethyl) benzene undergo with any reagents?. Available at: [Link]

-

PubChem. 4-Bromo-2-chloro-1-fluorobenzene. Available at: [Link]

-

Chemistry Steps. Introduction to Alkyl Halides. Available at: [Link]

-

JoVE. (2023). Alkyl Halides. Available at: [Link]

-

Unknown Source. Elimination Reactions. Available at: [Link]

-

Michigan State University Department of Chemistry. Alkyl Halide Reactivity. Available at: [Link]

-

Unknown Source. Alkyl Halides. Available at: [Link]

-

OpenStax. (2023). 11.7 Elimination Reactions: Zaitsev's Rule. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. (2024). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Available at: [Link]

-

Filo. (2021). In the hydrolysis of bromoethane by aqueous sodium hydroxide, what is the.... Available at: [Link]

-

YouTube. (2017). Hydrolysis of bromoethane - Nucleophilic Substitution Mechanism. Available at: [Link]

-

Chemistry LibreTexts. (2024). 11.7: Elimination Reactions- Zaitsev's Rule. Available at: [Link]

-

PubChem. 2-Bromo-4-chloro-1-fluorobenzene. Available at: [Link]

-

ResearchGate. (2024). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Available at: [Link]

-

Filo. (2021). In the hydrolysis of bromoethane by aqueous sodium hydroxide, what is the.... Available at: [Link]

-

Pearson+. (2024). Explain why fluorobenzene is more reactive than chlorobenzene. Available at: [Link].

-

Chemistry Stack Exchange. (2016). Rate of EAS in chlorobenzene and fluorobenzene. Available at: [Link]

-

Matrix Fine Chemicals. 4-BROMO-1-CHLORO-2-FLUOROBENZENE. Available at: [Link]

-

ResearchGate. (2025). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Available at: [Link]

Sources

- 1. Introduction to Alkyl Halides - Chemistry Steps [chemistrysteps.com]

- 2. Video: Alkyl Halides [jove.com]

- 3. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 4. crab.rutgers.edu [crab.rutgers.edu]

- 5. In the hydrolysis of bromoethane by aqueous sodium hydroxide, what is the.. [askfilo.com]

- 6. youtube.com [youtube.com]

- 7. In the hydrolysis of bromoethane by aqueous sodium hydroxide, what is the.. [askfilo.com]

- 8. brainly.com [brainly.com]

- 9. home.iitk.ac.in [home.iitk.ac.in]

- 10. 11.7 Elimination Reactions: Zaitsevâs Rule - Organic Chemistry | OpenStax [openstax.org]

- 11. chem.libretexts.org [chem.libretexts.org]

"isomers of 4-(2-Bromoethyl)-2-chloro-1-fluorobenzene and their properties"

An In-depth Technical Guide to the Isomers of 4-(2-Bromoethyl)-2-chloro-1-fluorobenzene: Properties, Synthesis, and Applications

Introduction

Halogenated aromatic compounds are foundational scaffolds in modern chemistry, particularly within the realms of pharmaceutical and materials science. The strategic incorporation of different halogens onto a benzene ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This guide focuses on this compound and its positional isomers, a class of compounds that combines the unique electronic properties of fluorine, the reactivity of chlorine, and the versatile synthetic handle of a bromoethyl group.

The presence of fluorine can significantly enhance metabolic stability, membrane permeability, and binding affinity of drug candidates[1][2]. The chloro- and bromo- substituents provide key points for synthetic elaboration, particularly through cross-coupling reactions. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of the nomenclature, properties, synthesis, and potential applications of these valuable chemical entities.

Nomenclature and Structural Isomerism

The name this compound specifies a single chemical structure (CAS Number: 1260809-91-3)[3]. However, the term "isomers" in this context primarily refers to the different possible arrangements of the chloro and fluoro substituents on the benzene ring, while keeping the 4-(2-Bromoethyl) group as a fixed point of reference. These are known as positional isomers.

The core structure is a trisubstituted benzene ring. The primary isomers of interest, based on the rearrangement of the fluorine and chlorine atoms relative to the bromoethyl group, are:

-

This compound

-

4-(2-Bromoethyl)-1-chloro-2-fluorobenzene

-

1-(2-Bromoethyl)-3-chloro-4-fluorobenzene

-

1-(2-Bromoethyl)-2-chloro-4-fluorobenzene

-

2-(2-Bromoethyl)-1-chloro-4-fluorobenzene

-

1-(2-Bromoethyl)-4-chloro-2-fluorobenzene

The IUPAC nomenclature precisely defines the location of each substituent, ensuring unambiguous communication of the chemical structure.

Caption: Positional isomers of bromoethyl-chlorofluorobenzene.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of these isomers are dictated by the substitution pattern on the aromatic ring. While experimental data for each specific bromoethyl derivative is scarce, data for the parent haloaromatic cores (bromo-chloro-fluorobenzenes) provide a strong basis for prediction.

Physicochemical Data

The following table summarizes key properties for related bromo-chloro-fluorobenzene structures. The addition of a bromoethyl group will increase the molecular weight, boiling point, and density.

| Property | 4-Bromo-2-chloro-1-fluorobenzene | 2-Bromo-4-chloro-1-fluorobenzene[4] | 4-Bromo-1-chloro-2-fluorobenzene[5] |

| CAS Number | 60811-21-4 | 1996-30-1 | 60811-18-9 |

| Molecular Formula | C₆H₃BrClF | C₆H₃BrClF | C₆H₃BrClF |

| Molecular Weight | 209.44 g/mol | 209.44 g/mol | 209.44 g/mol |

| Boiling Point | 194 °C | 180 °C | Not available |

| Density | 1.727 g/mL at 25 °C | 1.719 g/mL at 25 °C | Not available |

| Refractive Index | n20/D 1.553 | n20/D 1.554 | Not available |

Spectroscopic Signatures

Spectroscopic analysis is critical for distinguishing between isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aromatic region will display complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) coupling. The number of signals and their coupling constants are unique to each isomer. Protons ortho to the fluorine atom will typically appear as doublets of doublets.

-

¹⁹F NMR: This is a powerful tool for analyzing fluorinated aromatics. The chemical shift of the fluorine signal is highly sensitive to the electronic environment created by the other substituents on the ring[6][7][8]. Different isomers will exhibit distinct ¹⁹F chemical shifts, providing a clear method for identification[9][10].

Mass Spectrometry (MS): The most telling feature in the mass spectrum of these compounds is the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine (⁷⁹Br ≈ 50.5%, ⁸¹Br ≈ 49.5%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a molecule containing one of each will exhibit a characteristic cluster of peaks[11][12].

-

M+ peak: Contains ⁷⁹Br and ³⁵Cl.

-

M+2 peak: A combination of (⁷⁹Br and ³⁷Cl) and (⁸¹Br and ³⁵Cl).

-

M+4 peak: Contains ⁸¹Br and ³⁷Cl.

The expected relative intensity ratio for the M, M+2, and M+4 peaks is approximately 3:4:1 , providing definitive evidence for the presence of one bromine and one chlorine atom in the molecule or fragment[13].

Synthesis and Reactivity

Synthetic Strategies

The synthesis of these compounds typically involves a multi-step approach, starting with a simpler, commercially available substituted aniline or benzene derivative.

A plausible route to the aromatic core involves:

-

Diazotization-Halogenation: Starting from a chloro-fluoro-aniline, a Sandmeyer-type reaction can be used to introduce the bromine atom. For example, 2-chloro-4-fluoroaniline can be diazotized and subsequently treated with a brominating agent to yield 1-bromo-2-chloro-4-fluorobenzene[14].

-